
4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16N4O5S and its molecular weight is 412.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, with CAS number 2034363-80-7, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H16N4O5S, with a molecular weight of 412.4 g/mol. The compound features a sulfonamide group, which is known for its biological activity in various therapeutic areas.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on related benzenesulfonamides showed that they could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Cardiovascular Effects
Research has demonstrated that sulfonamide derivatives can influence cardiovascular parameters. In an isolated rat heart model, certain benzenesulfonamide derivatives affected perfusion pressure and coronary resistance. The specific interaction of this compound with calcium channels suggests a potential mechanism for its cardiovascular effects .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
- Interaction with Receptors : It may bind to specific receptors or ion channels, modulating their activity and leading to physiological changes.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical models suggest that it may exhibit favorable pharmacokinetic profiles, although empirical data are still needed to confirm these predictions .
Table 1: Summary of Experimental Findings
Aplicaciones Científicas De Investigación
This compound has been studied for its potential as a therapeutic agent in various diseases, particularly cancer and malaria. Its mechanism of action primarily involves the inhibition of the MDM2 protein, which plays a crucial role in regulating the p53 tumor suppressor pathway.
Key Findings
- MDM2 Inhibition : The compound exhibits potent inhibitory effects on MDM2 with nanomolar IC50 values, indicating strong binding affinity. This inhibition leads to the stabilization and activation of p53, promoting apoptosis in cancer cells.
- Antiproliferative Activity : Significant antiproliferative effects have been observed against various cancer cell lines, including those resistant to traditional therapies.
- Antimalarial Activity : The compound has also shown moderate activity against Plasmodium falciparum, suggesting potential as an antimalarial agent.
The following table summarizes the biological activity data related to this compound:
Activity | Cell Line/Model | IC50 (nM) | Comments |
---|---|---|---|
MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |
Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |
Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |
Case Study 1: Cancer Therapeutics
A study evaluated the efficacy of this compound in vivo using murine models of cancer. Results demonstrated that treatment with the compound led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Antiparasitic Activity
In another investigation focusing on antimalarial properties, the compound exhibited moderate effectiveness against Plasmodium falciparum. Further studies suggested modifications to enhance its efficacy against resistant strains.
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c24-17-7-8-18(25)23(17)13-3-5-14(6-4-13)29(26,27)22-12-15-19(21-10-9-20-15)16-2-1-11-28-16/h1-6,9-11,22H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVASZPBTFLDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.